2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-YL]-5-[(4-ethenylphenyl)methoxy]phenol
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Overview
Description
2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-YL]-5-[(4-ethenylphenyl)methoxy]phenol is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino and dimethoxyphenyl groups, as well as a phenol ring substituted with an ethenylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-YL]-5-[(4-ethenylphenyl)methoxy]phenol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amidine derivative under acidic or basic conditions.
Substitution Reactions: The amino and dimethoxyphenyl groups are introduced via nucleophilic substitution reactions.
Etherification: The phenol ring is etherified with the ethenylphenyl group using a Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-YL]-5-[(4-ethenylphenyl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-YL]-5-[(4-ethenylphenyl)methoxy]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. For example, it may inhibit Aurora kinase A, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the phosphorylation of key proteins and the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine derivatives: These compounds share a similar pyrimidine core and exhibit anticancer properties.
Pyrazoline derivatives: These compounds have a similar aromatic structure and are known for their biological activities.
Uniqueness
2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-YL]-5-[(4-ethenylphenyl)methoxy]phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of amino, dimethoxyphenyl, and ethenylphenyl groups contributes to its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C27H25N3O4 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-ethenylphenyl)methoxy]phenol |
InChI |
InChI=1S/C27H25N3O4/c1-4-17-5-7-18(8-6-17)16-34-20-10-11-21(23(31)14-20)26-22(15-29-27(28)30-26)19-9-12-24(32-2)25(13-19)33-3/h4-15,31H,1,16H2,2-3H3,(H2,28,29,30) |
InChI Key |
INZNGESKXXCDKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C=C)O)N)OC |
Origin of Product |
United States |
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